4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine spectral data (NMR, MS)
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine spectral data (NMR, MS)
An In-Depth Technical Guide to the Spectral Characteristics of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
This technical guide provides a detailed analysis of the expected spectral data for 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic intermediate in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra in the public domain, this document synthesizes data from analogous structures and first principles of spectroscopic theory to present a comprehensive, predictive overview of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical profile for identification, characterization, and quality control purposes.
Physicochemical Properties and Molecular Structure
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a disubstituted pyrazolopyridine, a class of compounds recognized for its wide range of biological activities.[1] The strategic placement of chloro and iodo groups offers versatile handles for further chemical modifications, making it a valuable building block in synthetic chemistry.
Table 1: Physicochemical Properties of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
| Property | Value | Source |
| CAS Number | 949558-30-9 | [2] |
| Molecular Formula | C₆H₃ClIN₃ | [2][3] |
| Molecular Weight | 279.47 g/mol | [2] |
| Monoisotopic Mass | 278.9060 Da | [3] |
| Predicted XlogP | 2.1 | [3] |
The structural arrangement of the fused pyrazole and pyridine rings, along with the halogen substituents, dictates the electronic environment of each atom and, consequently, its spectral behavior.
Caption: Molecular Structure of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted based on the known spectrum of the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, with adjustments made for the introduction of a chloro group at the C4 position. The chloro group is electron-withdrawing, which will deshield adjacent protons, causing a downfield shift in their resonance.[4]
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H (pyrazole) | ~13.5 - 14.5 | br s | - | The acidic proton on the pyrazole ring is expected to be a broad singlet at a very downfield chemical shift, consistent with similar N-H protons in heterocyclic systems. |
| H6 | ~8.7 - 8.9 | d | J ≈ 5.0 | This proton is ortho to the pyridine nitrogen and will be the most deshielded aromatic proton, appearing as a doublet due to coupling with H5. |
| H5 | ~7.4 - 7.6 | d | J ≈ 5.0 | This proton is meta to the pyridine nitrogen and will be coupled to H6, appearing as a doublet. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is based on the known effects of chloro and iodo substituents on pyridine and pyrazole rings, respectively.[3] The carbon bearing the iodine (C3) is expected to be significantly shielded (shifted upfield) due to the heavy atom effect. The carbon bearing the chlorine (C4) will be deshielded.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~85 - 95 | The C-I bond causes a strong upfield shift (shielding) due to the heavy atom effect. |
| C3a | ~145 - 150 | A quaternary carbon at the fusion of the two rings. |
| C4 | ~148 - 152 | The carbon attached to the electron-withdrawing chlorine atom will be deshielded. |
| C5 | ~118 - 122 | Aromatic CH carbon. |
| C6 | ~150 - 154 | Aromatic CH carbon, significantly deshielded by the adjacent pyridine nitrogen. |
| C7a | ~130 - 135 | A quaternary carbon at the fusion of the two rings. |
Mass Spectrometry: Molecular Ion and Predicted Fragmentation
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry is crucial for confirming the molecular weight and elemental composition.
Molecular Ion (M⁺): The nominal molecular weight is 279 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will exhibit a characteristic pattern.[2][5] Iodine is monoisotopic (¹²⁷I).[2]
-
[M]⁺: m/z ≈ 278.9 (corresponding to the molecule with ³⁵Cl)
-
[M+2]⁺: m/z ≈ 280.9 (corresponding to the molecule with ³⁷Cl) The relative intensity of the [M]⁺ to [M+2]⁺ peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.[5]
Predicted Fragmentation Pathway: The fragmentation of the molecular ion is anticipated to proceed through the loss of the halogen atoms and cleavage of the heterocyclic rings.[6][7][8]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Mass Spectrometry Data Acquisition
This protocol is for obtaining a high-resolution mass spectrum using ESI-MS. [9]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da) to observe the molecular ion cluster and major fragments.
-
Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 280) as the precursor and applying collision-induced dissociation (CID) to generate and detect the fragment ions.
Conclusion
While experimental data for 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine remains to be published, this guide provides a robust, predictive framework for its spectral characterization. The key identifying features are expected to be a characteristic 3:1 isotopic pattern at m/z 279/281 in the mass spectrum, and distinct chemical shifts in the ¹H and ¹³C NMR spectra influenced by the halogen substituents. The protocols outlined herein provide a self-validating system for any researcher to confirm these predictions experimentally.
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